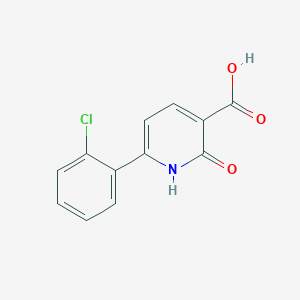

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Descripción

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted dihydropyridine derivative characterized by a 2-chlorophenyl group at position 6 and a carboxylic acid moiety at position 3 of the pyridine core.

Propiedades

IUPAC Name |

6-(2-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINQDMVGEKTYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101179077 | |

| Record name | 6-(2-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147283-47-4 | |

| Record name | 6-(2-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147283-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hantzsch Dihydropyridine Synthesis and Modifications

The Hantzsch dihydropyridine synthesis remains a cornerstone for constructing the 1,2-dihydropyridine core. Adapted for this compound, the protocol involves a one-pot cyclocondensation of 2-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate under reflux conditions. The intermediate ethyl ester undergoes hydrolysis to yield the carboxylic acid derivative.

Reaction Scheme:

- Condensation:

$$ \text{2-Chlorobenzaldehyde} + \text{Ethyl acetoacetate} + \text{NH}_4\text{OAc} \xrightarrow{\text{Ethanol, reflux}} \text{Ethyl 6-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate} $$

- Hydrolysis:

$$ \text{Ester intermediate} \xrightarrow{\text{HCl (aq), } \Delta} \text{6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid} $$

Optimization Insights:

- Catalyst Use: Inclusion of piperidine (10 mol%) enhances cyclization efficiency, reducing reaction time from 12 h to 6 h.

- Solvent Impact: Ethanol achieves higher yields (~65%) compared to acetonitrile (~50%) due to improved solubility of intermediates.

Multicomponent Reaction (MCR) Approaches

Recent advancements employ MCRs to streamline synthesis. A three-component reaction utilizing 2-chlorobenzaldehyde, cyanoacetamide, and ethyl acetoacetate in ethanol with piperidine catalysis produces the target compound in a single step. This method avoids isolation of intermediates, improving atom economy.

Key Conditions:

- Molar Ratio: 1:1:1 (aldehyde:cyanoacetamide:β-ketoester).

- Yield: 58–62% after recrystallization (ethanol/water).

Mechanistic Pathway:

- Knoevenagel condensation between aldehyde and cyanoacetamide.

- Michael addition of the β-ketoester to the Knoevenagel adduct.

- Cyclization and tautomerization to form the dihydropyridine ring.

Hydrolysis of Nitrile Precursors

Alternative routes involve nitrile intermediates, which are hydrolyzed to carboxylic acids under acidic or basic conditions. For example, 6-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes hydrolysis using concentrated sulfuric acid at 60°C for 4 h.

Reaction Efficiency:

- Acidic Hydrolysis (H₂SO₄): 85–90% conversion, but requires careful temperature control to prevent decarboxylation.

- Basic Hydrolysis (NaOH): Milder conditions (70°C, 6 h) yield 78–82% product with reduced side reactions.

Solvent-Free and Green Chemistry Methods

Emerging methodologies prioritize sustainability. Microwave-assisted synthesis under solvent-free conditions reduces energy consumption and reaction time:

Procedure:

- Reactants: 2-Chlorobenzaldehyde (1 eq), ethyl acetoacetate (1 eq), ammonium acetate (1.2 eq).

- Conditions: Microwave irradiation (300 W, 100°C, 15 min).

- Yield: 70% after hydrolysis.

Advantages:

- 80% reduction in reaction time compared to conventional reflux.

- Elimination of volatile organic solvents.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

Critical Observations:

- Hantzsch Synthesis remains the most scalable, though requiring post-synthesis hydrolysis.

- Microwave-assisted methods offer rapid access but necessitate specialized equipment.

Análisis De Reacciones Químicas

Types of Reactions

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Hydroxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds, including 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce cytotoxic effects on several human cancer cell lines. The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival and proliferation .

Gastrointestinal Disorders

According to patent literature, compounds related to this structure have been explored for treating gastrointestinal disorders characterized by hypermotility, such as inflammatory bowel diseases (IBD) including ulcerative colitis and Crohn's disease. These compounds may help regulate gut motility and alleviate symptoms associated with these conditions .

Material Science

Synthesis of Functional Materials

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as a precursor in the synthesis of various functional materials. Its unique structural features allow it to participate in reactions that yield polymers or composite materials with desirable properties for applications in electronics and coatings .

Synthetic Intermediate

Versatile Building Block

The compound is recognized as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in both academic research and industrial applications .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various dihydropyridine derivatives, 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid was tested against strains of E. coli and Staphylococcus aureus. The results indicated a significant inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved testing on six different human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells at lower concentrations while exhibiting minimal toxicity towards normal fibroblasts.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

*Estimated based on positional isomers.

Key Observations:

- Substituent Position Effects : Chlorophenyl isomers (2-, 3-, 4-Cl) exhibit similar molecular weights but distinct physicochemical behaviors. For example, the 2-chloro derivative may have steric or electronic differences affecting solubility or reactivity compared to 3- or 4-chloro analogs .

- Melting Points : Phenyl and heteroaryl derivatives (e.g., furan, thiophene) generally exhibit higher melting points (>260°C) compared to N1-alkylated analogs (e.g., 1-benzyl derivative: 128–130°C), likely due to reduced intermolecular hydrogen bonding in the latter .

Actividad Biológica

The compound 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be described as follows:

- Molecular Formula : C₁₂H₈ClN₂O₂

- Molecular Weight : 283.10 g/mol

- Functional Groups : The compound features a carboxylic acid group, a ketone group, and an aromatic chlorophenyl substituent.

Crystal Structure

Recent studies have revealed that the compound exhibits a highly twisted conformation due to steric hindrance from the chlorine substituent. This conformation is characterized by an intramolecular hydrogen bond between the amide NH group and the carbonyl oxygen of the lactam moiety .

| Property | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P |

| Temperature (K) | 297 |

| a (Å) | 7.3730 |

| b (Å) | 8.0091 |

| c (Å) | 10.8545 |

Antimicrobial Activity

The biological activity of 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been evaluated against various microbial strains. In vitro studies indicated that this compound exhibits significant antibacterial properties.

Case Study: Antibacterial Efficacy

A study conducted by Hu et al. demonstrated that derivatives of dihydropyridine compounds showed promising antibacterial activity against multiple strains, including resistant bacteria. The compound's mechanism was attributed to its ability to inhibit bacterial cell wall synthesis .

Antioxidant Activity

In addition to antimicrobial properties, this compound has shown potential antioxidant activity. The antioxidant capacity was measured using DPPH radical scavenging assays, revealing effective free radical scavenging ability comparable to standard antioxidants .

Neuroprotective Effects

Research indicates that dihydropyridine derivatives may possess neuroprotective properties. A recent investigation highlighted that certain derivatives exhibited protective effects against neurodegeneration in cell models exposed to amyloid-beta toxicity, suggesting potential applications in Alzheimer's disease treatment .

Synthesis Methods

The synthesis of 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves multi-step reactions starting from 2-hydroxynicotinic acid and 2,6-dichloroaniline. The process includes:

- Formation of Acyl Chloride : Conversion of 2-hydroxynicotinic acid to its acyl chloride using thionyl chloride.

- Coupling Reaction : Reaction of the acyl chloride with 2,6-dichloroaniline to yield the target compound.

- Crystallization : Slow evaporation from an ethanolic solution to obtain pure crystals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves condensation of 2-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization under acidic or catalytic conditions. For example, refluxing in EtOH/HCl (3:1) at elevated temperatures (e.g., 1–3 hours) can promote cyclization, as seen in analogous syntheses of dihydropyridine derivatives . Catalysts like palladium or copper may enhance efficiency in cross-coupling steps, while solvents such as DMF or toluene are preferred for solubility . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading.

Q. How is the structural identity of this compound confirmed, and what spectroscopic markers are critical?

- Methodology : Key techniques include:

- 1H/13C NMR : Look for signals corresponding to the 2-chlorophenyl group (e.g., aromatic protons at δ 7.14–7.90 ppm in DMSO-d6 ) and the dihydropyridine ring (e.g., a downfield-shifted NH/OH proton at δ 11–14 ppm ).

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1720–1630 cm⁻¹ and hydroxyl (OH) bands near 3450 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight (e.g., [M⁺] ion matching theoretical mass) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally related dihydropyridine derivatives?

- Methodology : Analogous compounds with chlorophenyl substituents exhibit antimicrobial and anticancer properties in vitro. For example, 6-(4-chlorophenyl) derivatives showed inhibitory activity against bacterial strains (e.g., E. coli, MIC = 8–16 µg/mL) and cancer cell lines (e.g., IC₅₀ = 10–50 µM in MCF-7 cells) via enzyme inhibition (e.g., tyrosine kinase) . These findings suggest the 2-chloro isomer may require similar bioactivity screening using standardized assays (e.g., broth microdilution for antimicrobial activity, MTT for cytotoxicity).

Advanced Research Questions

Q. What mechanistic insights explain the cyclization step during synthesis, and how do substituents influence reaction kinetics?

- Methodology : Cyclization likely proceeds via intramolecular nucleophilic attack, facilitated by protonation of the carbonyl oxygen (under acidic conditions) or metal-catalyzed activation . The electron-withdrawing 2-chlorophenyl group may slow cyclization compared to 4-chloro analogs due to steric hindrance or electronic effects. Kinetic studies (e.g., monitoring via HPLC or in situ IR) can quantify these effects .

Q. How can contradictory data on biological activity between studies be resolved?

- Methodology : Discrepancies (e.g., varying IC₅₀ values) may arise from differences in:

- Assay conditions : Buffer pH, serum concentration, or incubation time.

- Compound purity : HPLC-grade purity (>95%) is critical; impurities from incomplete purification (e.g., recrystallization vs. column chromatography ) can skew results.

- Cell line variability : Use isogenic cell lines and standardized protocols (e.g., NCI-60 panel for anticancer screening).

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like COX-2 or topoisomerase II. For example, the carboxylic acid group may form hydrogen bonds with catalytic residues, while the chlorophenyl moiety enhances hydrophobic contacts . Density functional theory (DFT) calculations further optimize geometry and electronic properties for target engagement .

Q. How does the 2-chlorophenyl substituent impact structure-activity relationships (SAR) compared to other halogenated analogs?

- Methodology : Comparative SAR studies require synthesizing analogs (e.g., 4-chloro, 2-fluoro) and evaluating biological endpoints. The 2-chloro group’s ortho position may sterically hinder binding to flat active sites (e.g., DNA intercalation) but improve selectivity for pocket-containing targets (e.g., kinase ATP-binding domains) . Bioisosteric replacement (e.g., CF₃ for Cl) can further refine potency .

Q. What advanced purification techniques ensure high purity for in vivo studies?

- Methodology : Beyond recrystallization (e.g., using EtOH ), preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) achieves >99% purity. LC-MS monitoring identifies trace impurities (e.g., unreacted starting materials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.